molecular formula C16H9Br2NO2 B11218060 5(4H)-oxazolone, 2-(4-bromophenyl)-4-[(4-bromophenyl)methylene]-, (4Z)-

5(4H)-oxazolone, 2-(4-bromophenyl)-4-[(4-bromophenyl)methylene]-, (4Z)-

Cat. No.: B11218060
M. Wt: 407.06 g/mol
InChI Key: BCILXMMOAHQHSN-ZROIWOOFSA-N
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Description

(4Z)-2-(4-BROMOPHENYL)-4-[(4-BROMOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound characterized by the presence of bromophenyl groups and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-BROMOPHENYL)-4-[(4-BROMOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 4-bromobenzaldehyde with 4-bromophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or ethanol. The resulting intermediate is then cyclized to form the oxazole ring, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-BROMOPHENYL)-4-[(4-BROMOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the bromophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

(4Z)-2-(4-BROMOPHENYL)-4-[(4-BROMOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-BROMOPHENYL)-4-[(4-BROMOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-CHLOROPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-2-(4-FLUOROPHENYL)-4-[(4-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

(4Z)-2-(4-BROMOPHENYL)-4-[(4-BROMOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding and other interactions, potentially enhancing the compound’s properties compared to its chloro- and fluoro- analogs.

Properties

Molecular Formula

C16H9Br2NO2

Molecular Weight

407.06 g/mol

IUPAC Name

(4Z)-2-(4-bromophenyl)-4-[(4-bromophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H9Br2NO2/c17-12-5-1-10(2-6-12)9-14-16(20)21-15(19-14)11-3-7-13(18)8-4-11/h1-9H/b14-9-

InChI Key

BCILXMMOAHQHSN-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br)Br

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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